molecular formula C28H26N2O3 B12141404 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12141404
M. Wt: 438.5 g/mol
InChI Key: SIXRAWDDQDJTPY-UHFFFAOYSA-N
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Description

2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazine ring fused with a pyrazole ring, and two phenyl groups substituted with prop-2-en-1-yloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps. One common method includes the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 105°C) for an extended period (approximately 68 hours) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its fused benzoxazine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

2,5-bis(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H26N2O3/c1-3-17-31-22-13-9-20(10-14-22)25-19-26-24-7-5-6-8-27(24)33-28(30(26)29-25)21-11-15-23(16-12-21)32-18-4-2/h3-16,26,28H,1-2,17-19H2

InChI Key

SIXRAWDDQDJTPY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2

Origin of Product

United States

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